molecular formula C20H19NO2 B3327388 ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate CAS No. 340303-33-5

ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B3327388
CAS No.: 340303-33-5
M. Wt: 305.4 g/mol
InChI Key: AXUKCJOWDBXONA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2-methyl-5-phenylpyrrole with ethyl 4-bromobenzoate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used[][3].

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives[][3].

Scientific Research Applications

Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Similar structure but with an additional methyl group on the pyrrole ring.

    Ethyl 4-(2-phenyl-1H-pyrrol-1-yl)benzoate: Lacks the methyl group on the pyrrole ring.

    Ethyl 4-(2-methyl-1H-pyrrol-1-yl)benzoate: Lacks the phenyl group on the pyrrole ring.

Uniqueness

Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is unique due to the specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a distinct electronic environment, potentially enhancing its interactions with biological targets and its utility in various applications .

Properties

IUPAC Name

ethyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)17-10-12-18(13-11-17)21-15(2)9-14-19(21)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKCJOWDBXONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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